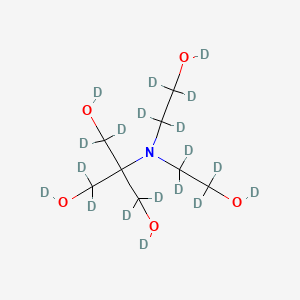
Bis-tris-d19
Descripción general
Descripción
Bis-tris-d19 is a novel synthetic compound that has been developed for use in laboratory experiments and research. It is a tris-d19 derivative of the bis-tris family of compounds, which are commonly used in biochemistry and molecular biology research. Bis-tris-d19 has unique properties and applications, which make it an attractive option for researchers.
Aplicaciones Científicas De Investigación
Mercury Sensing :
- The study by Coronado et al. (2005) discusses the use of ruthenium complexes, which includes bis-tris, as colorimetric sensors for mercury. This is significant for the development of new sensors for detecting mercury in aqueous solutions (Coronado et al., 2005).
Protein Separation in Proteomics :
- Graham et al. (2005) highlight the application of Bis-Tris in two-dimensional gel electrophoresis, a key technique in proteomics for protein separation. The use of Bis-Tris improves resolution and separation in this method (Graham et al., 2005).
Anti-Cancer Applications :
- Reddy et al. (2017) report the use of gold(I) phosphine complexes containing Bis-Tris in cancer treatment, showing significant inhibitory effects on tumor cell growth (Reddy et al., 2017).
Catalytic Applications :
- Şen et al. (2016) describe the use of zinc(II) phthalocyanines bearing Bis-Tris Schiff base complexes for catalytic bleaching, demonstrating their effectiveness in the degradation of certain dyes (Şen et al., 2016).
DNA Damage Research :
- Bose et al. (1998) utilized Bis-Tris buffer in their study of DNA damage mechanisms by chromium(V) carcinogens. This highlights the role of Bis-Tris in facilitating biochemical reactions and analyses (Bose et al., 1998).
Photodynamic Therapy :
- Roy et al. (2007) demonstrate the use of a ternary iron(III) complex with Bis-Tris in photodynamic therapy, showing its ability to cleave DNA when photoexcited (Roy et al., 2007).
Phosphodiesterase Activity :
- Oh et al. (1998) discuss the phosphodiesterase activity of Bis-Tris coordinated lanthanide(III) complexes, indicating its utility in hydrolyzing phosphate diesters (Oh et al., 1998).
Mecanismo De Acción
Target of Action
Bis-tris-d19 is a deuterium-labeled version of Bis-tris . Bis-tris is a commonly used buffer in biochemistry and molecular biology . As a buffer, its primary role is to maintain a stable pH in a biological system, thereby facilitating the optimal functioning of various biochemical reactions.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes (like deuterium) can slow down the rate of chemical reactions, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of Bis-tris-d19’s action is the maintenance of a stable pH in the system where it is used. This allows for the optimal functioning of pH-dependent biochemical reactions. The deuterium labeling allows for tracking and quantitation in research applications .
Propiedades
IUPAC Name |
1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVSZAMULFTJU-ZMHMTVDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584683 | |
| Record name | 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-tris-d19 | |
CAS RN |
352534-93-1 | |
| Record name | 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(hydroxymethyl)-2,2',2''-nitriloethanol-d19 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)




![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)





